4-TERT-BUTYL-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Overview
Description
4-TERT-BUTYL-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a thiadiazole ring, a tert-butyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps. One common method includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride . The resulting intermediate is then reacted with 3-methylbenzyl chloride to introduce the sulfanyl group. Finally, the tert-butyl group is introduced via a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
4-TERT-BUTYL-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . The compound’s thiadiazole ring can also interact with DNA, disrupting replication processes and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 2-amino-1,3,4-oxadiazole derivatives
- 1,3,4-thiadiazole derivatives
Uniqueness
4-TERT-BUTYL-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is unique due to its combination of a thiadiazole ring and a benzamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-tert-butyl-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS2/c1-14-6-5-7-15(12-14)13-26-20-24-23-19(27-20)22-18(25)16-8-10-17(11-9-16)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYWUFARRDFCCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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